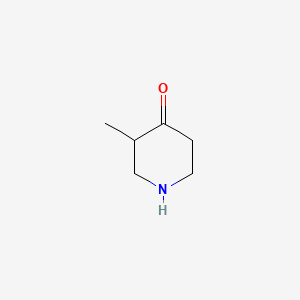

3-Methylpiperidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWRIXHINMYODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484327 | |

| Record name | 3-methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5773-58-0 | |

| Record name | 3-methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpiperidin-4-one synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 3-Methylpiperidin-4-one: Mechanisms and Methodologies

Introduction

This compound is a pivotal heterocyclic scaffold, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, particularly in the development of analgesics, anxiolytics, and other central nervous system (CNS) agents.[1][2] Its structural motif is prevalent in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[2] The strategic placement of the methyl group at the C-3 position and the ketone at C-4 provides a versatile platform for further chemical elaboration.

This guide offers a comprehensive exploration of the core synthetic strategies for constructing this compound. As a senior application scientist, the focus extends beyond mere procedural outlines to a deep dive into the underlying reaction mechanisms, the causality behind experimental choices, and the practical insights necessary for successful laboratory implementation. We will dissect the most robust and field-proven methodologies, including classical cyclization reactions, modern catalytic hydrogenations, and strategic derivatizations of pre-existing piperidone cores.

Chapter 1: Core Synthetic Strategies: A Retrosynthetic View

A logical approach to synthesizing this compound begins with a retrosynthetic analysis, which deconstructs the target molecule to reveal potential synthetic pathways. This process highlights the key bond disconnections that form the basis of our primary synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three primary pathways:

-

Cyclization Strategies: Building the piperidine ring from an acyclic precursor. The most prominent example is the Dieckmann condensation.

-

Pyridine Ring Reduction: Starting with an aromatic pyridine ring and reducing it to the saturated piperidine core.

-

α-Alkylation: Introducing the methyl group onto a pre-formed piperidin-4-one scaffold.

The following chapters will provide a detailed mechanistic and practical examination of each of these core strategies.

Chapter 2: Cyclization via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a strong base, to yield a β-keto ester.[3][4] For the synthesis of this compound, the pathway involves the cyclization of a substituted 3,3'-methyliminodipropionic acid ester, followed by hydrolysis and decarboxylation to remove the ester group at the C-3 position.[5][6]

Mechanism of Action

The reaction proceeds through a well-established multi-step mechanism:

-

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.[7]

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a six-membered ring and a tetrahedral intermediate.[8]

-

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the cyclic β-keto ester.

-

Deprotonation: The resulting β-keto ester is acidic and is readily deprotonated by the ethoxide base. This acid-base reaction is the thermodynamic driving force for the cyclization.

-

Acidic Workup: An acidic workup protonates the enolate to yield the cyclic β-keto ester.

-

Hydrolysis & Decarboxylation: The β-keto ester is then hydrolyzed under acidic conditions to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final this compound.[6]

Caption: Workflow of the Dieckmann Condensation pathway.

Experimental Protocol: Dieckmann Cyclization

This protocol describes the synthesis of 1-Methyl-4-piperidone from 3,3'-methylimino-di-propionic acid diethyl ester, a closely related precursor.

Step 1: Cyclization to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate [6]

-

Under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous toluene in a reaction vessel equipped with a reflux condenser.

-

Slowly add a solution of 3,3'-methylimino-di-propionic acid diethyl ester (1.0 eq) in anhydrous toluene to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the evolution of hydrogen gas.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to 0°C.

-

Carefully quench the reaction by the slow addition of a mixture of acetic acid and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation [6]

-

Add the crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate to a solution of aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 8-12 hours until the decarboxylation is complete (cessation of CO₂ evolution).

-

Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield 1-Methyl-4-piperidone.

Chapter 3: Synthesis via Pyridine Ring Reduction

The catalytic hydrogenation of a substituted pyridine derivative is a highly efficient and scalable method for producing the corresponding piperidine.[2] For this compound, the logical starting material is 3-methyl-4-hydroxypyridine, which exists in tautomeric equilibrium with 3-methyl-4-pyridone.

Mechanism of Catalytic Hydrogenation

The hydrogenation of the aromatic pyridine ring is a heterogeneous catalytic process that occurs on the surface of a noble metal catalyst.

-

Adsorption: The 3-methyl-4-hydroxypyridine molecule adsorbs onto the active sites of the catalyst surface (e.g., Pt, Pd, Rh).[2]

-

Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

-

Stepwise Reduction: The adsorbed hydrogen atoms are sequentially added to the aromatic ring, breaking the π-bonds in a stepwise fashion. This process typically proceeds through di- and tetrahydro-pyridine intermediates.

-

Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.

The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity, as over-reduction of the ketone can occur.

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol: Hydrogenation using PtO₂

This protocol is adapted from general procedures for pyridine hydrogenation.[2][9]

-

To a high-pressure reaction vessel (autoclave), add 3-methyl-4-hydroxypyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or 2,2,2-trifluoroethanol (TFE).[2]

-

Carefully add the Platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (e.g., 5 mol%) to the solution.

-

Seal the reaction vessel and purge several times with an inert gas (e.g., nitrogen) to remove all air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 4-16 hours.

-

Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Remove the catalyst by filtration through a pad of Celite®.

-

If an acidic solvent was used, neutralize the filtrate carefully.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be purified by distillation or crystallization of its salt form.

| Catalyst | Typical Pressure | Temperature (°C) | Solvent | Notes |

| PtO₂ | 50-70 bar | 25-50 | Acetic Acid | Highly effective, but may require higher pressures.[9] |

| Rh₂O₃ | 5-10 bar | 40 | TFE | Active under milder conditions.[2] |

| Pd/C | 5-10 bar | 30-50 | Acidic Media | Common and cost-effective; acidity can tune selectivity.[9] |

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation.

Chapter 4: Derivatization via α-Alkylation

An alternative strategy involves starting with a commercially available N-protected piperidin-4-one and introducing the methyl group at the C-3 position. The N-protecting group, often a benzyl (Bn) group, serves to prevent N-alkylation and can be removed later if necessary.

Mechanism of Action

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon (C-3) of the N-benzyl-4-piperidone, forming a kinetically controlled enolate.[10][11]

-

Nucleophilic Attack (Sₙ2): The enolate acts as a nucleophile and attacks an electrophilic methyl source, typically methyl iodide (CH₃I), in an Sₙ2 reaction. This forms the new carbon-carbon bond.

-

Product Formation: The reaction yields N-benzyl-3-methylpiperidin-4-one.

Experimental Protocol: α-Methylation of N-Benzyl-4-piperidone

This protocol is based on a reported synthesis of 1-benzyl-3-methyl-4-piperidone.[10][11]

-

Suspend sodium hydride (60% dispersion, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere at 0°C.

-

Slowly add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF to the NaH suspension. Stir at 0°C for 30 minutes.[11]

-

Add methyl iodide (1.5 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to 60°C, stirring for 5-12 hours until the starting material is consumed (monitored by TLC).[10][11]

-

Cool the reaction to room temperature and filter to remove insoluble salts.

-

Concentrate the filtrate and pour it into water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate eluent) to obtain pure 1-benzyl-3-methyl-4-piperidone.[10]

Conclusion

The synthesis of this compound can be accomplished through several robust and well-established chemical routes. The choice of a particular method depends on factors such as the availability of starting materials, the required scale of the synthesis, and the need for stereochemical control.

-

Dieckmann Condensation is a classic and powerful ring-forming strategy, ideal when starting from simple acyclic precursors.

-

Catalytic Hydrogenation of 3-methyl-4-hydroxypyridine is often the most direct and industrially scalable approach, benefiting from high efficiency and atom economy.

-

α-Alkylation provides a straightforward derivatization route when N-protected piperidin-4-one scaffolds are readily available.

Each of these core methodologies offers a reliable pathway to this valuable synthetic intermediate, underscoring the versatility of modern organic chemistry in constructing complex molecular architectures for drug discovery and development.

References

-

Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Kumar, A. et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Drug Development and Research, 3(3), 204-209. [Link]

-

PrepChem (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. PrepChem.com. [Link]

-

Li, Y. et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886–4891. [Link]

-

Li, Y. et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. PubMed, National Center for Biotechnology Information. [Link]

-

ChemBK (2024). This compound hydrochloride. ChemBK. [Link]

-

ResearchGate (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

-

ResearchGate (n.d.). Robinson-Schöpf reaction. ResearchGate. [Link]

-

Chen, X.-Z. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. SciSpace. [Link]

- Google Patents (2015). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1....

- Google Patents (2010). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

- Google Patents (2014). CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine....

-

Wikipedia (n.d.). Dieckmann condensation. Wikipedia. [Link]

-

ResearchGate (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. ResearchGate. [Link]

-

Matassini, C. et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

Myers, A. (n.d.). Chem 115. Harvard University. [Link]

-

Defense Technical Information Center (1983). Piperidine Synthesis. DTIC. [Link]

-

ResearchGate (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

Chemistry Stack Exchange (2017). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. [Link]

-

MDPI (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

- Google Patents (2019). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.

-

Chemistry LibreTexts (2023). Dieckmann Condensation. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Google Patents (1968). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

-

Master Organic Chemistry (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 3-Methylpiperidin-4-one

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylpiperidin-4-one

Introduction

This compound, a heterocyclic organic compound, is a pivotal molecule in medicinal chemistry and organic synthesis.[1] Structurally, it features a six-membered piperidine ring with a methyl group at the 3-position and a ketone at the 4-position.[1] This arrangement of functional groups—a secondary amine, a ketone, and an adjacent chiral center—makes it a versatile scaffold and a valuable intermediate for synthesizing a wide array of more complex molecules, including pharmacologically active compounds and agrochemicals.[1][2][3]

The reactivity of both the nitrogen atom and the carbonyl group allows for extensive chemical modifications, enabling the generation of diverse molecular libraries.[4] Historically, piperidin-4-one scaffolds have served as crucial building blocks for central nervous system (CNS) agents, analgesics, and anti-inflammatory drugs.[2][4] This guide offers a comprehensive examination of the core , providing foundational knowledge for its application in research and development.

Molecular Structure and Spectroscopic Profile

A thorough understanding of a molecule's structure is paramount to predicting its reactivity and interactions. Spectroscopic techniques provide empirical data to confirm the structural integrity and electronic environment of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution.[4]

-

¹H NMR: In a typical proton NMR spectrum, the protons on the piperidine ring appear as complex multiplets. The methylene protons adjacent to the nitrogen atom are expected in the 2.70-2.80 ppm region.[1] The protons on the carbon bearing the methyl group and the other ring protons would resonate further upfield. The methyl group itself would likely appear as a doublet due to coupling with the adjacent methine proton.

-

¹³C NMR: The carbon spectrum provides complementary information about the carbon framework.[4] The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (around 202 ppm in similar structures).[5] The carbons adjacent to the nitrogen (C2 and C6) would appear around 45-60 ppm, while the methyl carbon would be found in the upfield region (around 15-22 ppm).[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is characterized by:

-

A strong, sharp absorption band corresponding to the C=O (ketone) stretch , typically found around 1715-1722 cm⁻¹.[5][7]

-

A moderate absorption for the N-H (secondary amine) stretch , visible in the region of 3300-3500 cm⁻¹.[5]

-

Absorptions corresponding to C-H stretching from the methyl and methylene groups, typically just below 3000 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.[4]

-

Molecular Ion Peak: The exact mass of this compound is 113.084061 Da.[8] The mass spectrum would show a molecular ion peak [M]⁺ at m/z 113.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation adjacent to the carbonyl group and the nitrogen atom.[4] Common fragmentation pathways include α-cleavage, where the bond next to the nitrogen or carbonyl group is broken, leading to characteristic daughter ions.[4]

Core Physicochemical Data

The physical properties of this compound dictate its behavior in various experimental conditions, including solubility, volatility, and physical state.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [1][8][9][10] |

| Molecular Weight | 113.16 g/mol | [1][4][8][10] |

| CAS Number | 5773-58-0 | [1][4][8][9] |

| Boiling Point | 182.6 ± 15.0 °C at 760 mmHg | [8][9] |

| Density | 1.0 ± 0.1 g/cm³ | [8][9] |

| Flash Point | 81.8 ± 20.5 °C | [8][9] |

| pKa | 8.98 ± 0.40 (Predicted) | [11] |

| LogP | -0.25 | [8] |

| Appearance | Colorless to light yellow liquid | [11] |

Solubility and Partition Coefficient (LogP)

The LogP value of -0.25 indicates that this compound is relatively hydrophilic, suggesting good solubility in polar solvents like water and alcohols, and lesser solubility in non-polar organic solvents.[8] The hydrochloride salt form of the compound shows slight solubility in water and better solubility in organic solvents like ethanol and acetone.[2] This property is critical for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Chemical Synthesis and Reactivity

The piperidin-4-one core is a synthetically versatile scaffold, and its construction can be achieved through several reliable pathways.

Mannich Reaction: A Cornerstone Synthesis

The Mannich reaction is a classic and highly efficient multi-component condensation used to produce 2,6-diaryl-3-methylpiperidin-4-ones.[4][7] The reaction typically involves an ethyl methyl ketone, an aromatic aldehyde, and an ammonium salt (like ammonium acetate) which serves as the nitrogen source.[7]

The mechanism proceeds in several stages:

-

The amine and aldehyde react to form an electrophilic iminium ion.[4]

-

The ketone tautomerizes to its enol form.[4]

-

The enol acts as a nucleophile, attacking the iminium ion.[4]

-

A subsequent intramolecular cyclization and condensation reaction forms the final piperidin-4-one ring.[4]

Caption: Generalized workflow for the Mannich synthesis of piperidin-4-ones.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

This protocol is adapted from a procedure for synthesizing derivatives of this compound, demonstrating a typical application of the Mannich condensation.[5]

-

Reaction Setup: Combine ammonium acetate (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in ethanol.

-

Heating: Heat the mixture slowly. Upon cooling to room temperature, a colloidal suspension will form.

-

Extraction & Precipitation: Dissolve the suspension in diethyl ether (250 mL) and treat with concentrated HCl (100 mL). This precipitates the hydrochloride salt of the piperidone derivative.

-

Filtration: Filter the resulting solid and wash it with a 1:1 mixture of ethanol and diethyl ether.

-

Neutralization: To obtain the free base, dissolve the hydrochloride salt in an alcoholic solution and neutralize by adding 10% aqueous ammonia (30 mL).

-

Purification: Treat the alcoholic solution with animal charcoal to decolorize, filter, and allow the clear solution to cool and crystallize over 48 hours.

-

Analysis: Collect the resulting crystals for analysis by FT-IR, NMR, and Mass Spectrometry.[5]

Protocol 2: General Analytical Workflow

To determine the presence and concentration of this compound in a sample matrix (e.g., water), a multi-step analytical procedure is required.[12]

-

Sample Preparation (Extraction):

-

For aqueous samples, perform a liquid-liquid extraction using a non-polar solvent in which the analyte has greater solubility (e.g., dichloromethane or ethyl acetate).[12] This isolates the compound from the sample matrix.

-

-

Sample Concentration:

-

To detect low concentrations, the extract must be concentrated. Use a rotary evaporator for large volumes or a stream of nitrogen for smaller volumes.[12]

-

-

Instrumental Analysis (GC/MS):

-

Inject the concentrated sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS). The GC separates the compound from other components in the extract based on its boiling point and polarity. The MS provides mass-based detection and structural confirmation.[12]

-

-

Data Interpretation:

-

Identify this compound by its characteristic retention time in the chromatogram and its unique mass spectrum. Quantify using a calibration curve prepared from standards.

-

Caption: Standard workflow for the analysis of this compound.

Safety and Handling

According to safety data, this compound is classified with several hazards. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[10][13]

-

Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, including gloves and tightly fitting safety goggles.[2][9] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[9] Storage under an inert gas atmosphere (nitrogen or argon) at 2–8 °C is also recommended.[11]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of complex, biologically active molecules. Its physicochemical properties—moderate polarity, defined spectroscopic signature, and predictable reactivity through pathways like the Mannich condensation—make it a reliable tool for synthetic chemists. A comprehensive understanding of its molecular structure, physical constants, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

- 3-methyl-4-piperidone | CAS#:5773-58-0 | Chemsrc. (n.d.).

- This compound | 5773-58-0 | Benchchem. (n.d.).

- This compound hydrochloride - ChemBK. (2024, April 9).

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

- Analytical Methods. (n.d.).

- Buy this compound | 5773-58-0 - Smolecule. (n.d.).

- This compound - Safety Data Sheet - ChemicalBook. (2025, July 19).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- This compound | 5773-58-0 - ChemicalBook. (2025, July 16).

- This compound | C6H11NO | CID 12284277 - PubChem. (n.d.).

- 3-Methylpiperidine(626-56-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- This compound hydrochloride synthesis - ChemicalBook. (n.d.).

- This compound CAS#: 5773-58-0 - ChemicalBook. (n.d.).

- Gayathri, D., Velmurugan, D., Kumar, R. R., Perumal, S., & Ravikumar, K. (2014). 3-[(E)-4Methoxybenzylidene]-1-methylpiperidin-4-one. ResearchGate.

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025, April 9).

- N-Methyl-4-piperidone 97 1445-73-4 - Sigma-Aldrich. (n.d.).

- Maniyan, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC - NIH.

- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).

- 4-Piperidinone, 3-methyl-1-(phenylmethyl)- - Cheméo. (n.d.).

Sources

- 1. Buy this compound | 5773-58-0 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 5773-58-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. 3-methyl-4-piperidone | CAS#:5773-58-0 | Chemsrc [chemsrc.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 5773-58-0 [m.chemicalbook.com]

- 12. env.go.jp [env.go.jp]

- 13. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Spectral Interpretation of 3-Methylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data of 3-Methylpiperidin-4-one (C₆H₁₁NO), a key heterocyclic organic compound. With a molecular weight of 113.16 g/mol , this piperidine derivative serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Stereochemistry

This compound possesses a six-membered piperidine ring containing a nitrogen atom and a carbonyl group at the 4-position. A methyl group is substituted at the 3-position, introducing a chiral center. The presence of this methyl group significantly influences the conformation of the piperidine ring, which in turn affects the chemical environment of the constituent atoms and their corresponding spectral signatures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analytical Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and purity assessment of this compound.[1] Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of the atoms within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, interpretable NMR spectra, meticulous sample preparation is crucial.

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for piperidinone derivatives.[1] The use of deuterated solvents prevents the large solvent proton signal from obscuring the analyte signals.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays a series of multiplets characteristic of the substituted piperidine ring. The presence of the chiral center at C3 leads to diastereotopic protons, resulting in more complex splitting patterns than in unsubstituted piperidin-4-one.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.70-2.80 | m | 2H | H-2, H-6 (protons adjacent to N) |

| Predicted | m | 1H | H-3 |

| Predicted | m | 2H | H-5 |

| Predicted | d | 3H | -CH₃ |

| Predicted | br s | 1H | N-H |

Causality Behind Chemical Shifts and Coupling Constants:

-

Protons adjacent to Nitrogen (H-2, H-6): The methylene protons adjacent to the electronegative nitrogen atom are deshielded and typically appear as a complex multiplet in the region of 2.70-2.80 ppm.[1] Their coupling with neighboring protons on the piperidine ring results in the observed multiplicity, with typical coupling constants in the range of 6-8 Hz.[1]

-

Methyl Protons: The methyl group at the 3-position will appear as a doublet due to coupling with the proton at C3.

-

Ring Protons (H-3, H-5): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The exact chemical shifts and coupling constants are sensitive to the ring conformation.

-

N-H Proton: The proton on the nitrogen atom often appears as a broad singlet and its chemical shift can be variable, depending on concentration and solvent.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~205-220 | C=O (Ketone) |

| Predicted | C-2, C-6 |

| Predicted | C-3 |

| Predicted | C-5 |

| Predicted | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and piperidine derivatives.

Interpretation of Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the ketone is the most deshielded carbon and will appear at the lowest field (highest ppm value), typically in the range of 205-220 ppm.

-

Carbons adjacent to Nitrogen (C-2, C-6): These carbons are deshielded by the electronegative nitrogen atom.

-

Other Ring Carbons (C-3, C-5): The chemical shifts of these carbons are influenced by their position relative to the carbonyl group and the methyl substituent.

-

Methyl Carbon: The methyl carbon will appear at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: this compound, being a liquid or low-melting solid, is ideally suited for ATR-FTIR analysis, which requires minimal sample preparation.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of the sample directly onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

IR Spectral Data Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | N-H stretch | Secondary Amine |

| ~2950-2850 | C-H stretch | Aliphatic |

| 1715 | C=O stretch | Ketone |

| ~1450 | C-H bend | Aliphatic |

Key Diagnostic Features:

-

Carbonyl Stretch: The most prominent and diagnostic absorption in the IR spectrum is the strong C=O stretching vibration of the ketone, which appears at approximately 1715 cm⁻¹.[1] This absorption is a clear indicator of the piperidin-4-one structure.

-

N-H Stretch: A broad absorption band in the region of 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 2950-2850 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the methyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment peaks.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 113, corresponding to the molecular formula C₆H₁₁NO.

-

Alpha-Cleavage: A common fragmentation pathway for amines and ketones is alpha-cleavage, the breaking of a bond adjacent to the heteroatom or carbonyl group.

-

Loss of an ethyl radical from the piperidine ring can lead to a fragment.

-

Cleavage adjacent to the carbonyl group is also expected.

-

Illustrative Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. This guide has detailed the key spectral features and the underlying principles governing them, offering a valuable resource for researchers in drug discovery and organic synthesis. The provided experimental protocols serve as a foundation for obtaining high-quality data, ensuring the reliability of structural assignments and purity assessments.

References

-

iChemical. (n.d.). 3-methyl-4-piperidone, CAS No. 5773-58-0. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-4-piperidone. Retrieved from [Link]

- Pandiarajan, K., Sabapathy Mohan, R. T., & Ul Hasan, M. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.

-

ChemBK. (2024, April 9). This compound hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

-

University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

- Gayathri, D., Velmurugan, D., Kumar, R. R., Perumal, S., & Ravikumar, K. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o552.

-

Chemsrc. (2025, August 25). 3-methyl-4-piperidone. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinone, 1-methyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Hassan, M. M. A., & Casy, A. F. (1970). methiodides of substituted 4-piperidones and. Tetrahedron, 26(19), 4517-4527.

- Gayathri, D., Velmurugan, D., Kumar, R. R., Perumal, S., & Ravikumar, K. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o552.

- Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. Journal of the Brazilian Chemical Society, 25(1), 156-164.

-

ChemComplete. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11NO). Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 4-methyl-. Retrieved from [Link]

-

Gayathri, D., Velmurugan, D., Kumar, R. R., Perumal, S., & Ravikumar, K. (2008). (PDF) 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. ResearchGate. [Link]

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

Sources

The Piperidin-4-one Core: A Historical and Synthetic Guide for the Modern Researcher

Abstract

The piperidin-4-one scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its enduring prevalence is a testament to its synthetic accessibility and its remarkable ability to serve as a versatile template for molecular design. This in-depth technical guide provides a comprehensive exploration of the discovery and history of piperidin-4-ones, designed for researchers, scientists, and drug development professionals. We will delve into the pioneering synthetic methodologies that first brought this crucial heterocycle to light, examining the causalities behind these early experimental choices. Furthermore, we will trace the evolution of the piperidin-4-one from a laboratory curiosity to a validated and highly sought-after pharmacophore, supported by detailed experimental protocols, quantitative biological data, and visual representations of key synthetic pathways.

The Dawn of a Privileged Scaffold: Early Syntheses of the Piperidin-4-one Ring

The late 19th and early 20th centuries marked a period of fervent exploration in heterocyclic chemistry. It was within this context that the foundational methods for constructing the piperidin-4-one ring were established. These early syntheses, while perhaps appearing rudimentary by modern standards, were groundbreaking for their time and laid the essential groundwork for all subsequent developments.

The Petrenko-Kritschenko Piperidone Synthesis: A Multicomponent Marvel

First reported by Paul Petrenko-Kritschenko in 1906, this eponymous reaction stands as a classic example of a multicomponent reaction, elegantly assembling the piperidin-4-one ring from simple, readily available starting materials.[4][5][6][7] The synthesis involves the condensation of two equivalents of an aldehyde with a dialkyl ester of acetonedicarboxylic acid and ammonia or a primary amine.[4][5] This double Mannich-type process typically proceeds in protic solvents like water or alcohols at ambient temperatures, highlighting its operational simplicity.[4]

The initial publications by Petrenko-Kritschenko and his collaborators, appearing in the Berichte der deutschen chemischen Gesellschaft between 1906 and 1909, detailed the reaction's scope with various aromatic aldehydes and amines.[5] A key feature of this method is the formation of 2,6-disubstituted piperidin-4-ones, often with ester groups at the 3- and 5-positions, which can be subsequently removed via decarboxylation.[4]

The choice of acetonedicarboxylic ester was crucial. Its two acidic methylene protons provide the necessary nucleophilic centers for the sequential Mannich reactions with the imines formed in situ from the aldehyde and amine. This clever choice of substrate allowed for the symmetrical construction of the piperidine ring in a single pot.

Experimental Protocol: Mannich Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

-

Reactants:

-

Ethyl methyl ketone (1 equivalent)

-

Benzaldehyde (or substituted aromatic aldehyde) (2 equivalents)

-

Ammonium acetate (1 equivalent)

-

Ethanol (solvent)

-

-

Procedure:

-

A mixture of ethyl methyl ketone, the aromatic aldehyde, and ammonium acetate in absolute ethanol is refluxed for a specified period.

-

Upon cooling, the reaction mixture is often treated with hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one.

-

The salt is collected by filtration and washed with a mixture of ethanol and ether.

-

The free base is liberated by treating an aqueous suspension of the hydrochloride salt with a base, such as aqueous ammonia.

-

The crude product is then recrystallized from a suitable solvent like ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.

-

-

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography. The final product's identity and purity are confirmed through melting point determination, and spectroscopic analysis (IR, NMR, and Mass Spectrometry). The appearance of a characteristic carbonyl stretch in the IR spectrum and the appropriate signals in the NMR spectrum validates the formation of the piperidin-4-one ring.

The Synthesis of Triacetonamine: A Landmark in Aliphatic Piperidin-4-ones

While the Petrenko-Kritschenko and Mannich reactions were pivotal for accessing aryl-substituted piperidin-4-ones, the synthesis of the fully aliphatic 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine, represents another significant historical milestone. First synthesized by W. Heinz in 1880, its discovery is intrinsically linked to the study of acetone condensation reactions. [8] Heinz's original synthesis involved the reaction of phorone, a condensation product of acetone, with ammonia. [8]This approach, rooted in 19th-century ketone chemistry, provided a direct route to this sterically hindered piperidin-4-one. The significance of triacetonamine lies not only in its historical context but also in its modern utility as a precursor to 2,2,6,6-tetramethylpiperidine (TMP), a widely used non-nucleophilic base, and hindered amine light stabilizers (HALS).

The Emergence of a Pharmacophore: Early Biological Investigations

The transition of piperidin-4-ones from chemical curiosities to molecules of biological interest began to take shape as chemists started to explore their pharmacological properties. The rigid, chair-like conformation of the piperidin-4-one ring provided a robust scaffold upon which various substituents could be appended, allowing for the systematic investigation of structure-activity relationships (SAR).

Antimicrobial and Antifungal Activities

Early studies revealed that substituted piperidin-4-ones possessed notable antimicrobial and antifungal properties. [9]The introduction of different aryl groups at the 2- and 6-positions, as well as alkyl groups at the 3- and 5-positions, was found to significantly modulate their biological activity.

For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. [9]The results, summarized in the table below, demonstrated that these compounds exhibited significant activity against a range of bacterial and fungal strains. [9]

| Compound | R | R' | Test Organism | MIC (µg/mL) |

|---|---|---|---|---|

| 1a | H | 4-N(CH₃)₂ | Staphylococcus aureus | 12.5 |

| 1a | H | 4-N(CH₃)₂ | Escherichia coli | 25 |

| 2a | H | 4-OCH₃ | Staphylococcus aureus | 25 |

| 2a | H | 4-OCH₃ | Escherichia coli | 50 |

| 3a | H | 4-OH | Staphylococcus aureus | 50 |

| 3a | H | 4-OH | Escherichia coli | 50 |

| 1b | H | 4-N(CH₃)₂ | Candida albicans | 12.5 |

| 2b | H | 4-OCH₃ | Candida albicans | 25 |

| 3b | H | 4-OH | Candida albicans | 50 |

Data adapted from Goel et al., 2008.[9]

These early findings were crucial in establishing the piperidin-4-one nucleus as a viable starting point for the development of new antimicrobial agents. The ability to systematically modify the substituents on the ring and observe corresponding changes in biological activity paved the way for more rational drug design efforts.

Analgesic Properties and the Path to Opioids

Perhaps the most significant early therapeutic application of piperidin-4-one derivatives was in the field of analgesia. The structural resemblance of certain piperidine derivatives to morphine sparked interest in their potential as pain-relieving agents. [10]The 4-phenylpiperidine moiety, in particular, was identified as a key pharmacophore for opioid receptor activity.

The synthesis of 4-aryl-4-hydroxypiperidines, readily accessible from the corresponding 4-piperidones via Grignard reaction, led to the discovery of potent analgesic compounds. This line of inquiry ultimately culminated in the development of highly successful synthetic opioids, such as pethidine (meperidine) and fentanyl, both of which contain the core piperidine ring system.

The discovery of the analgesic properties of piperidine derivatives highlighted the importance of the three-dimensional arrangement of functional groups. The piperidin-4-one scaffold provided a means to control the stereochemistry and orientation of substituents, which was found to be critical for effective interaction with opioid receptors.

Evolution of Synthetic Methodologies

While the Petrenko-Kritschenko and Mannich reactions provided the initial entries into the world of piperidin-4-ones, the growing importance of this scaffold spurred the development of new and improved synthetic methods.

The Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, offered an alternative route to the piperidin-4-one core. [11][12]This method typically involves the cyclization of an N-substituted bis(β-carboxyethyl)amine derivative. The resulting 3-alkoxycarbonyl-4-piperidone can then be hydrolyzed and decarboxylated to afford the parent 4-piperidone. [11]This approach provided a valuable alternative, particularly for the synthesis of N-substituted piperidin-4-ones with different substitution patterns than those readily accessible via the multicomponent reactions.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of the piperidin-4-one core, from its discovery in the early 20th century to its current status as a privileged scaffold in medicinal chemistry, is a compelling narrative of scientific ingenuity and incremental advancement. The pioneering work of chemists like Petrenko-Kritschenko and the versatile application of fundamental reactions like the Mannich condensation provided the essential tools for constructing this vital heterocyclic system.

The subsequent exploration of the biological activities of piperidin-4-one derivatives unveiled their vast therapeutic potential, leading to the development of important drugs in areas such as infectious diseases and pain management. For the modern researcher, a deep understanding of this history is not merely an academic exercise; it provides a crucial context for contemporary drug discovery and development. The foundational synthetic strategies continue to be relevant, while the early structure-activity relationship studies offer valuable lessons in the principles of medicinal chemistry. The enduring legacy of the piperidin-4-one is a testament to the power of fundamental organic synthesis to unlock new frontiers in medicine.

References

-

Petrenko-Kritschenko piperidone synthesis. Wikipedia. Available at: [Link]

-

Petrenko-Kritschenko Piperidone Synthesis. Merck Index. Available at: [Link]

-

Petrenko-Kritschenko Piperidone Synthesis. SynArchive. Available at: [Link]

-

Petrenko–Kritschenko Piperidone Synthesis. Named Reactions. Available at: [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2013). Medicinal Chemistry Research, 22(10), 4978-4985.

- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Journal of Pain & Relief, 6(2).

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(49), 31925-31955.

- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry, 26(1), 42–50.

- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). Journal of Medicinal Chemistry, 50(8), 1983–1987.

-

Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. (2023). Jordan Journal of Chemistry, 18(1), 1-8.

- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 305-309.

- Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core. (2012). Bioorganic & Medicinal Chemistry Letters, 22(24), 7588–7592.

- A general approach for the asymmetric synthesis of densely substituted piperidines and fully... (2013). Organic & Biomolecular Chemistry, 11(43), 7465-7478.

- A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971.

-

Piperidin-4-one: the potential pharmacophore. Semantic Scholar. Available at: [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Analgesic activity of alkyl piperidine derivatives. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1315-1320.

- Method for preparing 4-piperidyl piperidine. Google Patents.

-

Synthesis, analgesic and anti inflammatory evaluation of substituted 4-piperidones. ResearchGate. Available at: [Link]

-

History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. Available at: [Link]

- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2022). Frontiers in Microbiology, 13, 937640.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(4), 192-199.

- Recent advances in the synthesis of piperidones and piperidines. (2003). Tetrahedron, 59(17), 2953-2989.

-

Elias James Corey. Wikipedia. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 6. synarchive.com [synarchive.com]

- 7. say-my-name.net [say-my-name.net]

- 8. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. longdom.org [longdom.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the 3-Methyl-4-Piperidone Scaffold

An In-depth Technical Guide to 3-Methylpiperidin-4-one (CAS 5773-58-0)

This document provides a comprehensive technical overview of this compound (CAS No. 5773-58-0), a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's synthesis, reactivity, and applications, grounding technical protocols in established chemical principles.

This compound, also known as 3-methyl-4-piperidone, is a cyclic organic compound featuring a six-membered piperidine ring functionalized with a methyl group at the 3-position and a ketone at the 4-position.[1] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in both medicinal chemistry and broader organic synthesis.[1][2] The piperidine nucleus is a fundamental structural motif found in a vast number of natural products and synthetic drugs, and the strategic placement of the ketone and methyl groups in this particular scaffold offers reactive handles for extensive chemical modification.[2]

The reactivity of both the secondary amine and the carbonyl group allows for the generation of diverse molecular libraries.[2] Consequently, derivatives of this compound have been explored for a wide spectrum of pharmacological activities, serving as foundational structures in the development of analgesics, anti-inflammatory drugs, CNS agents, and anticancer therapeutics.[1][2][3] This guide aims to provide a detailed exploration of its chemical properties, synthesis, and derivatization strategies to empower researchers in leveraging its full potential.

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5773-58-0 | [1][2][4] |

| Molecular Formula | C₆H₁₁NO | [1][4] |

| Molecular Weight | 113.16 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 50-51 °C @ 2 Torr | [5] |

| Density | ~0.951 g/cm³ (Predicted) | [5][6] |

| pKa | 8.98 ± 0.40 (Predicted) | [5] |

| SMILES | CC1CNCCC1=O | [1] |

| InChI Key | KTWRIXHINMYODR-UHFFFAOYSA-N | [2][4] |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation and purity assessment of this compound.[1]

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the methyl group (a doublet), the methine proton at the C3 position, and the methylene protons of the piperidine ring. The coupling patterns provide definitive evidence of the connectivity.

-

¹³C NMR: The carbon spectrum is distinguished by a signal in the downfield region (~208-212 ppm) corresponding to the carbonyl carbon (C4), along with signals for the other five carbons in the aliphatic region.[2]

-

Infrared (IR) Spectroscopy: IR analysis provides crucial functional group identification, most notably a strong absorption band characteristic of the C=O stretch of the ketone, typically observed around 1716 cm⁻¹.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight via the molecular ion peak. The fragmentation pattern, often involving α-cleavage adjacent to the nitrogen atom or the carbonyl group, serves as a molecular fingerprint to further validate the structure.[2]

Core Synthesis Methodologies

The construction of the this compound core can be achieved through several robust synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance.

Mannich Reaction: A Multicomponent Approach

The Mannich reaction is a cornerstone for the synthesis of piperidin-4-one derivatives.[2] This one-pot, three-component condensation is highly efficient for producing substituted piperidones.[2][7]

Causality: This reaction is powerful because it rapidly builds molecular complexity. It leverages the inherent reactivity of an enolizable ketone (ethyl methyl ketone), an aldehyde, and an amine source (ammonium acetate) to form two new C-C bonds and a C-N bond in a single operation.

Generalized Experimental Protocol: Mannich Condensation

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of ethyl methyl ketone, a suitable aromatic aldehyde (e.g., benzaldehyde), and ammonium acetate in a protic solvent such as ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography or recrystallization, to yield the 2,6-diaryl-3-methyl-4-piperidone derivative.[7]

Caption: Figure 1: Generalized Mechanism of the Mannich Reaction

Alternative Cyclization Strategies

Beyond the Mannich condensation, other cyclization methods have been developed. For instance, the intramolecular cyclization of precursors like N-allyl-N-methyl-γ-aminobutyric acid or 1-(2-aminoethyl)-3-methylbenzene under acidic conditions can also yield the piperidine ring structure.[1] The acid catalyst is crucial for protonating key functional groups, thereby facilitating the ring-closing step.

Preparation of the Hydrochloride Salt

For improved handling, stability, and aqueous solubility, this compound is often converted to its hydrochloride salt.

Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the free base, racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, in an anhydrous solvent like dichloromethane (DCM) and cool the solution to 0°C in an ice bath.[8]

-

Acidification: Slowly add a solution of ethanolic-HCl to the cooled mixture with stirring.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the complete consumption of the starting material by TLC.[8]

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude 3-methyl-piperidin-4-one hydrochloride salt, which can be used directly or purified further.[8]

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the secondary amine and the C4-ketone.[2] This dual reactivity allows for a wide array of chemical modifications.

Caption: Figure 2: Key Derivatization Pathways

-

Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-arylation, and N-acylation.[1][2] These modifications are fundamental in medicinal chemistry for tuning a molecule's pharmacokinetic and pharmacodynamic properties.

-

Reactions at the Carbonyl Group: The ketone at the C4 position is a versatile handle for derivatization.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-methylpiperidin-4-ol, using standard reducing agents like sodium borohydride.[1] This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Condensation: The carbonyl group readily condenses with primary amines and their derivatives. For example, reaction with thiosemicarbazide yields thiosemicarbazone derivatives, which have been investigated for their biological activities.[2][7]

-

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in drug discovery, serving as a key intermediate for a multitude of therapeutic agents.[1]

-

Pharmaceuticals: It is a critical building block in the synthesis of compounds targeting a wide range of diseases.[1]

-

CNS Agents: N-aryl substituted 4-piperidones are prevalent in many CNS agents, including antidepressants and antipsychotics.[2]

-

Analgesics & Anti-inflammatories: The scaffold is used to create novel analgesic and anti-inflammatory drugs.[1][2]

-

Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects in cancer cell lines, indicating potential applications in oncology.[1][3]

-

Antimicrobial Agents: Derivatives have shown significant antimicrobial and antifungal properties, making them promising candidates for the development of new antibiotics.[1][7]

-

-

Agrochemicals: The biological activity of this scaffold extends to agriculture, where it is utilized in the development of novel pesticides and herbicides.[1]

-

Organic Synthesis: Beyond direct applications, it serves as a versatile starting material for constructing more complex heterocyclic systems and natural product analogues.[1]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed when handling this compound and its derivatives.

-

Hazards Identification:

-

Recommended Precautions:

-

Storage:

Conclusion

This compound (CAS 5773-58-0) is more than a simple chemical intermediate; it is a strategic scaffold that offers a robust platform for chemical innovation. Its well-defined reactivity, coupled with established and versatile synthetic routes, ensures its continued importance in academic research and industrial drug development. The ability to readily derivatize both the nitrogen and carbonyl positions allows for the systematic exploration of chemical space, paving the way for the discovery of novel therapeutics and other functional molecules. This guide provides the foundational knowledge for scientists to effectively and safely utilize this powerful building block in their research endeavors.

References

- This compound | 5773-58-0 - Smolecule. (URL: )

- This compound | 5773-58-0 | Benchchem. (URL: )

- This compound hydrochloride - ChemBK. (URL: )

-

This compound | C6H11NO | CID 12284277 - PubChem. (URL: [Link])

-

3-methyl-4-piperidone | CAS#:5773-58-0 | Chemsrc. (URL: [Link])

-

Cas 5773-58-0,3-METHYL-4-PIPERIDONE | lookchem. (URL: [Link])

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: [Link])

-

3-methyl-4-piperidone, CAS No. 5773-58-0 - iChemical. (URL: [Link])

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC - NIH. (URL: [Link])

-

This compound hydrochloride - [M14880] - Synthonix. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives - Biomed Pharmacol J. (URL: [Link])

Sources

- 1. Buy this compound | 5773-58-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 5773-58-0 [m.chemicalbook.com]

- 6. 3-methyl-4-piperidone, CAS No. 5773-58-0 - iChemical [ichemical.com]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to 3-Methylpiperidin-4-one: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-methylpiperidin-4-one, a heterocyclic ketone of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereochemistry, and key physicochemical properties. A critical analysis of synthetic methodologies, with a focus on the Mannich reaction and modern synthetic approaches, is presented, including a detailed experimental protocol. Spectroscopic characterization is thoroughly discussed, with an emphasis on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and quality control. The guide further explores the rich reactivity of this scaffold, highlighting its utility in generating diverse chemical libraries. Most importantly, we will examine the extensive applications of this compound in medicinal chemistry, showcasing its role as a key building block for a variety of therapeutic agents, including those with anticancer, antimicrobial, and analgesic properties. This document aims to be a valuable resource, bridging fundamental chemistry with practical applications in the pharmaceutical sciences.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The introduction of a carbonyl group at the 4-position, yielding the piperidin-4-one scaffold, imbues the molecule with a unique combination of reactivity and conformational properties that have been extensively exploited in medicinal chemistry. The further addition of a methyl group at the 3-position, affording this compound, introduces a chiral center and provides a valuable steric and electronic handle to fine-tune the pharmacological profile of its derivatives. This strategic methylation can influence the conformation of the piperidine ring, which in turn can significantly impact binding affinity and selectivity for biological targets.[1]

The reactivity of both the ketone and the secondary amine functionalities of this compound allows for a wide array of chemical modifications, making it a versatile starting material for the synthesis of complex molecular architectures.[1] Consequently, derivatives of this compound have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, analgesic, and potential anti-Alzheimer's properties.[1] This guide will provide a detailed exploration of this important heterocyclic compound, offering insights into its synthesis, characterization, and application in the pursuit of novel therapeutics.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Representation

The unequivocally correct IUPAC name for the compound is This compound .

-

Molecular Formula: C₆H₁₁NO

-

Molecular Weight: 113.16 g/mol

-

CAS Number: 5773-58-0

The structure of this compound, featuring a six-membered piperidine ring with a methyl group at the C-3 position and a ketone at the C-4 position, is depicted below:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [Vendor Data] |

| Boiling Point | 50-51 °C at 2 Torr | [Vendor Data] |

| Density (Predicted) | 0.951 ± 0.06 g/cm³ | [Vendor Data] |

| pKa (Predicted) | 8.98 ± 0.40 | [Vendor Data] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [Vendor Data] |

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives has been a subject of considerable research, with the Mannich reaction being a cornerstone methodology. More contemporary approaches often involve the use of protecting groups to achieve specific substitution patterns.

The Mannich Reaction: A Classic Approach to Substituted Piperidin-4-ones

The Mannich reaction is a three-component condensation reaction that provides a straightforward route to 2,6-diaryl-3-methyl-4-piperidones.[2][3] This reaction typically involves the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate, which serves as the nitrogen source.[2][3]

Caption: Generalized workflow of the Mannich reaction for piperidin-4-one synthesis.

The versatility of the Mannich reaction allows for the introduction of a wide variety of substituents on the aryl rings, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[2][3]

Modern Synthetic Protocol: Deprotection of a Boc-Protected Precursor